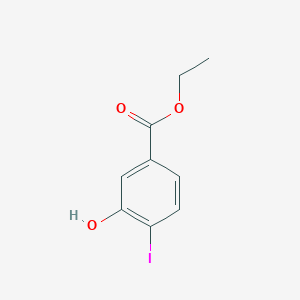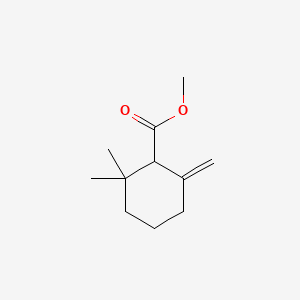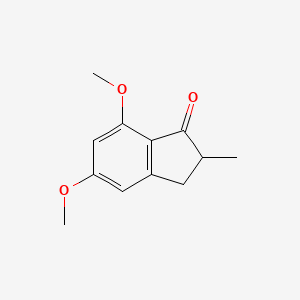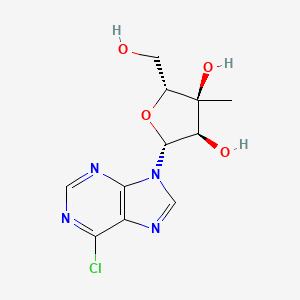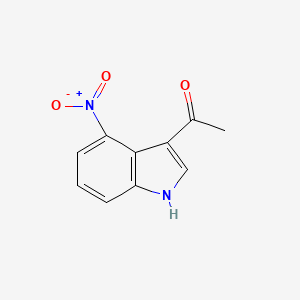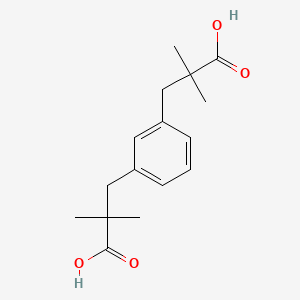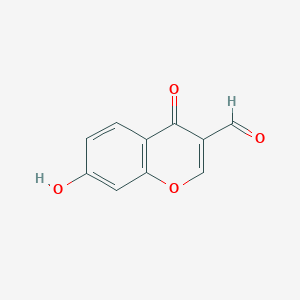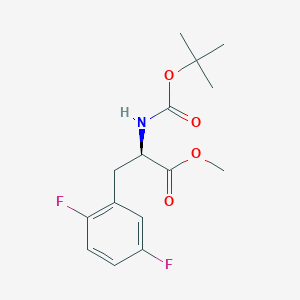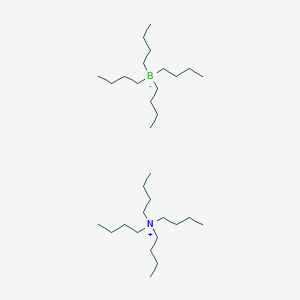
Tetrabutylammoniumtetrabutylborat
Übersicht
Beschreibung
Tetrabutylammonium tetrabutylborate is a quaternary ammonium salt with the chemical formula
C32H72BN
. It is known for its role as a cationic surfactant and is widely used in various chemical processes due to its unique properties. This compound appears as a white powder and is highly soluble in polar organic solvents but insoluble in water .Wissenschaftliche Forschungsanwendungen
Synthese von Oxovanadium-Clustern
Tetrabutylammoniumtetrabutylborat: dient als mildes Reduktionsmittel bei der Synthese von Oxovanadium-Clustern. Diese Cluster sind aufgrund ihrer magnetischen und elektronischen Eigenschaften von Interesse, die potenzielle Anwendungen in der Katalyse und Materialwissenschaft haben .
Radikale Photopolymerisation
Diese Verbindung dient als Co-Initiator im Prozess der radikalen Photopolymerisation von Trimethylolpropantriacrylat. Sie wird insbesondere in Gegenwart von Farbstoffen mit einer Diazinstruktur verwendet, was ein kritischer Prozess bei der Herstellung von Polymeren mit spezifischen Eigenschaften für Beschichtungen, Klebstoffe und Photoresistmaterialien ist .
Feuchtigkeitsbeständige Solarzellen
Im Bereich der erneuerbaren Energien wird This compound verwendet, um die Feuchtigkeitsbeständigkeit von Perowskit-Solarzellen zu verbessern. Diese Anwendung ist entscheidend für die Langlebigkeit und Effizienz von Solarzellen unter verschiedenen Umweltbedingungen .
Thermodynamik der Ionen-Solvatation
Die Verbindung wurde in der Vergangenheit zur Untersuchung der Thermodynamik der Ionen-Solvatation verwendet. Das Verständnis der Ionen-Solvatation ist für verschiedene Anwendungen unerlässlich, darunter Batterietechnologie und das Verständnis biochemischer Wechselwirkungen .
Herstellung von lipophilen Salzen
Tetrabutylammonium: Ionen werden verwendet, um lipophile Salze von anorganischen Anionen herzustellen. Dies ist von Bedeutung in Forschungslaboren für die Untersuchung der anorganischen Chemie und die Entwicklung verschiedener chemischer Prozesse .
Phasentransfer-Katalyse
Obwohl nicht direkt mit This compound verwandt, ist sein Gegenstück, Tetrabutylammoniumbromid, allgemein als effizienter Phasentransferkatalysator anerkannt. Dies deutet auf potenzielle Anwendungen von This compound in ähnlichen katalytischen Prozessen hin, was ein Bereich für weitere Forschung sein könnte .
Wirkmechanismus
Target of Action
Tetrabutylammonium tetrabutylborate (TBATB) is a quaternary ammonium compound . It is known to interact with various targets, including the Ig kappa chain C region in humans and the pH-gated potassium channel KcsA in Streptomyces lividans . These targets play crucial roles in biological systems, contributing to the compound’s overall effect.
Mode of Action
It is known to act as amild reducing agent in the synthesis of oxovanadium reduced clusters . It also serves as a co-initiator in the radical photopolymerization of trimethylolpropane triacrylate in the presence of dyes with a diazine structure .
Biochemical Pathways
Its use in the synthesis of oxovanadium reduced clusters suggests it may influence pathways related toredox reactions .
Result of Action
TBATB has been shown to improve the film coverage and reduce the number of pinholes in perovskite solar cells, leading to improved hydrophobicity and significantly higher moisture stability . This results in the cells maintaining their original power conversion efficiency (PCE) after 45 days under ambient conditions without encapsulation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of TBATB. For instance, in the context of perovskite solar cells, the presence of moisture in the air can lead to fast degradation . The incorporation of tbatb improves the moisture stability of these cells .
Biochemische Analyse
Cellular Effects
It has been reported that the incorporation of tetrabutylammonium improves the film coverage, reducing the number of pinholes .
Molecular Mechanism
It is known that tetrabutylammonium salts can dissolve in both aqueous and organic solvents, which helps to transport the water-soluble anionic reactants into the organic phase .
Temporal Effects in Laboratory Settings
In terms of temporal effects, Tetrabutylammonium tetrabutylborate has been shown to contribute to significantly higher moisture stability in perovskite films. The cells maintained their original power conversion efficiency after 45 days under ambient conditions without encapsulation .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tetrabutylammonium tetrabutylborate can be synthesized through the reaction of tetrabutylammonium hydroxide with tetrabutylborate. The reaction typically occurs under controlled conditions to ensure the purity and yield of the product. The general reaction is as follows:
(C4H9)4N+OH−+(C4H9)4B−→(C4H9)4N+(C4H9)4B−
Industrial Production Methods: Industrial production of tetrabutylammonium tetrabutylborate involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to achieve high yields and consistent quality .
Types of Reactions:
Oxidation and Reduction: Tetrabutylammonium tetrabutylborate can act as a mild reducing agent in various chemical reactions.
Substitution Reactions: This compound can participate in substitution reactions, particularly in the presence of strong nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Conditions often involve polar solvents and moderate temperatures to facilitate the reaction.
Major Products: The major products of these reactions depend on the specific reactants and conditions used. For example, in reduction reactions, the product might be a reduced metal complex, while substitution reactions could yield various substituted organic compounds .
Chemistry:
Catalysis: Tetrabutylammonium tetrabutylborate is used as a catalyst in organic synthesis, particularly in reactions requiring phase transfer catalysis.
Electrochemistry: It serves as an electrolyte in electrochemical cells and batteries due to its high ionic conductivity.
Biology and Medicine:
Drug Delivery: This compound is explored for its potential in drug delivery systems due to its ability to form stable complexes with various drugs.
Biochemical Research: It is used in studies involving ion solvation and transport mechanisms.
Industry:
Polymerization: It acts as a co-initiator in radical photopolymerization processes, enhancing the efficiency of polymer formation.
Material Science: Used in the preparation of sol-gel materials and other advanced materials.
Vergleich Mit ähnlichen Verbindungen
- Tetrabutylammonium tetrafluoroborate
- Tetrabutylammonium hexafluorophosphate
- Tetrabutylammonium perchlorate
Comparison: Tetrabutylammonium tetrabutylborate is unique due to its specific combination of tetrabutylammonium and tetrabutylborate ions, which confer distinct solubility and reactivity properties. Compared to similar compounds, it offers a balance of stability and reactivity, making it suitable for a wide range of applications in both research and industry .
Eigenschaften
IUPAC Name |
tetrabutylazanium;tetrabutylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36B.C16H36N/c2*1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4/h2*5-16H2,1-4H3/q-1;+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUQGURIOJLNCGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](CCCC)(CCCC)(CCCC)CCCC.CCCC[N+](CCCC)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H72BN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00456008 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23231-91-6 | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00456008 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrabutylammonium tetrabutylborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of tetrabutylammonium tetrabutylborate in conductance studies?
A1: Tetrabutylammonium tetrabutylborate (Bu4NBBu4) serves as a valuable "reference electrolyte" in conductance studies due to its unique property of having equal cationic and anionic conductance. This characteristic allows researchers to accurately determine single-ion conductances in various solvents by measuring the overall conductance of the salt. [, ] For instance, it has been employed to investigate the ionic conductivity of various salts in solvents like propylene carbonate [], 2-methoxyethanol [], and others [].
Q2: Why is tetrabutylammonium tetrabutylborate often chosen as an electrolyte in electrochemical research?
A2: Tetrabutylammonium tetrabutylborate exhibits favorable properties for electrochemical applications. It demonstrates good solubility in aprotic solvents [, , ], allowing for investigations in non-aqueous media. Additionally, its large and symmetrical ionic structure minimizes ion pairing [], contributing to its utility as a supporting electrolyte in various electrochemical techniques.
Q3: How does the structure of tetrabutylammonium tetrabutylborate influence its properties?
A3: The bulky and symmetrical tetrahedral structure of both the tetrabutylammonium cation and tetrabutylborate anion leads to weak interionic interactions []. This weak interaction results in several notable properties, including good solubility in organic solvents [, , , ] and the ability to form single crystals suitable for X-ray diffraction analysis. []
Q4: Have there been challenges in determining the crystal structure of tetrabutylammonium tetrabutylborate?
A4: Yes, determining the crystal structure of tetrabutylammonium tetrabutylborate has presented challenges due to the weak diffraction of its crystals. [] This weakness stems from the salt's low density, a consequence of the large and similarly-structured cation and anion. Researchers have highlighted the importance of high-quality data and careful analysis to avoid misinterpretations when studying such structures. []
Q5: What applications does tetrabutylammonium tetrabutylborate have in analytical chemistry?
A5: Tetrabutylammonium tetrabutylborate is utilized as a derivatizing agent in the analysis of organometallic compounds, particularly organolead species. [, , ] It reacts with these compounds, converting them into forms suitable for separation and detection by techniques like gas chromatography coupled with atomic absorption spectrometry (GC-AAS) or inductively coupled plasma mass spectrometry (GC-ICPMS). [, , ] This application is crucial for environmental monitoring and toxicological studies.
Q6: Can tetrabutylammonium tetrabutylborate be incorporated into solid-contact reference electrodes?
A6: Yes, research has explored incorporating tetrabutylammonium tetrabutylborate into the polyvinyl chloride (PVC) membrane of solid-contact reference electrodes (SCREs). [] The lipophilic nature of the salt enables its integration into the hydrophobic PVC matrix. Studies have investigated both single-salt and double-salt approaches using tetrabutylammonium tetrabutylborate, aiming to optimize the performance and response time of these electrodes in potentiometric measurements. []
Q7: Are there any known photochemical reactions involving tetrabutylammonium tetrabutylborate?
A7: Tetrabutylammonium tetrabutylborate exhibits an outer-sphere charge transfer (OSCT) absorption band in its UV-Vis spectrum. [] Irradiating the ion pair in solvents like dichloromethane with UV light triggers photolysis, demonstrating a potential for photochemical reactivity. [] This photoreactivity could be of interest in areas like photocatalysis or the development of light-sensitive materials.
Q8: How does tetrabutylammonium tetrabutylborate interact with different solvents?
A8: Studies investigating the conductance of tetrabutylammonium tetrabutylborate in various solvents provide insights into its ion-solvent interactions. [, , , ] In solvents like dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and propylene carbonate (PC), researchers have found that the tetraalkylammonium ions remain relatively unsolvated due to their large size and non-polar character. [, ] This understanding of solvation behavior is crucial for selecting appropriate solvents for specific applications.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


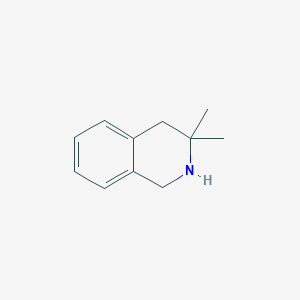
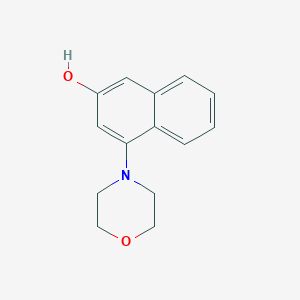
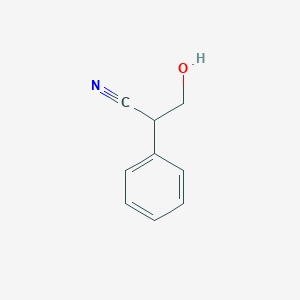
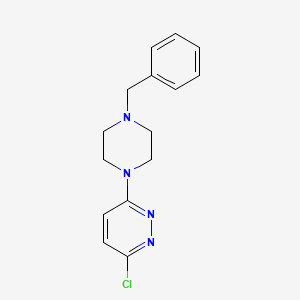
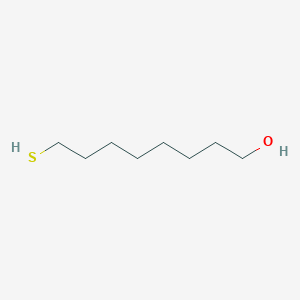
![3-[[(2R,3S,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-(2,4-dioxopyrimidin-1-yl)oxolan-3-yl]oxy-[di(propan-2-yl)amino]phosphanyl]oxypropanenitrile](/img/structure/B1609984.png)
